molecular formula C10H14ClNO2S B2841131 Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride CAS No. 2243507-92-6

Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride

Cat. No.: B2841131
CAS No.: 2243507-92-6
M. Wt: 247.74
InChI Key: MXALWAWIWPXWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2243507-92-6 . It has a molecular weight of 247.75 . The compound is in the form of a powder and is stored at room temperature . It is known to be an intermediate of Clopidogrel and Prasugrel .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO2S.ClH/c1-13-10(12)9-5-7-6-11-4-2-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H . This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, 1 sulfur atom, and 1 chlorine atom in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.75 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds demonstrates significant interest in the synthesis and structural analysis of benzazepine derivatives, which share core structural similarities with Methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride. For instance, Guerrero et al. (2014) explored the hydrogen-bonded assembly in benzazepine carboxylic acid derivatives, highlighting the diverse dimensional crystal structures and the importance of hydrogen bonding in the molecular assembly of such compounds (Guerrero et al., 2014). This research underlines the intricate molecular interactions and the potential for developing structurally complex molecules with unique properties.

Methodological Advancements in Synthesis

Vaid et al. (2014) developed a high-yielding synthesis for a closely related compound, demonstrating the methodological advancements in the synthesis of complex benzazepine structures. This synthesis involved multiple steps, including N-alkylation and carbamoylation, leading to the efficient production of benzazepine derivatives (Vaid et al., 2014). Such methodologies could be adapted for the synthesis of this compound, providing a pathway for its application in various research fields.

Chemical Reactivity and Ring Expansion Techniques

Frehel et al. (1985) described novel syntheses for thieno[2,3-d]azepine, involving ring expansion techniques from related compounds. This research provides insight into the chemical reactivity and potential synthetic routes for derivatives of thieno[3,2-c]azepine, suggesting methods that could be applicable to the compound (Frehel et al., 1985).

Potential Antineoplastic Applications

Koebel et al. (1975) explored the synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents, indicating the interest in azepine derivatives for therapeutic applications. Although the preliminary biological data did not indicate significant activity, this research opens the door to further exploration of similar compounds for potential medical applications (Koebel et al., 1975).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c1-13-10(12)9-5-7-6-11-4-2-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXALWAWIWPXWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.